![molecular formula C23H24N2O5 B2767069 Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-89-6](/img/structure/B2767069.png)
Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a molecular formula of C23H24N2O5 and a molecular weight of 408.454. The molecule contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a dimethylanilino group, which is derived from aniline and contains two methyl groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The isoquinoline group is a planar, aromatic system, which means it is likely to contribute to the overall stability of the molecule. The dimethylanilino group is a basic group, which means it could potentially participate in acid-base reactions .Applications De Recherche Scientifique
Crystal Structure and Molecular Analysis
Studies on related compounds highlight the significance of analyzing crystal structures and molecular interactions. For instance, the analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into its crystal structure, showcasing weak hydrogen bonds and π–π interactions, which stabilize its structure and suggest potential for bioactive compound design (Filali Baba et al., 2019).
Antibacterial Activity
Compounds with a similar backbone structure have been evaluated for their antibacterial properties. The synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate and its evaluation against Gram-positive and Gram-negative bacteria revealed moderate effectiveness, highlighting the potential for developing new antibacterial agents (Asghari et al., 2014).
Anticancer Properties
The exploration of quinoxaline and quinazolinone derivatives has identified compounds with significant anticancer activities. For example, novel anticancer agents targeting topoisomerase I, such as 11H-Isoquino[4,3-c]cinnolin-12-ones, have been discovered, indicating potent cytotoxic activity and the potential for effective cancer treatment strategies (Ruchelman et al., 2004).
Spectroscopic and Docking Studies
Spectroscopic analysis and molecular docking studies, such as those conducted on ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provide valuable insights into the interaction mechanisms of these compounds with biological targets. These studies suggest inhibitory activity against specific enzymes, indicating potential for drug development (El-Azab et al., 2016).
Tyrosine Kinase Inhibition
Research on quinazolinone-based derivatives has shown their effectiveness as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. This suggests a promising approach for targeting cancer pathways and developing new anticancer therapies (Riadi et al., 2021).
Propriétés
IUPAC Name |
ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-4-29-22(27)14-30-20-7-5-6-19-18(20)8-9-25(23(19)28)13-21(26)24-17-11-15(2)10-16(3)12-17/h5-12H,4,13-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCMJFSHMIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2766988.png)
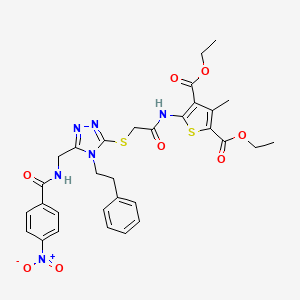
![N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2766992.png)
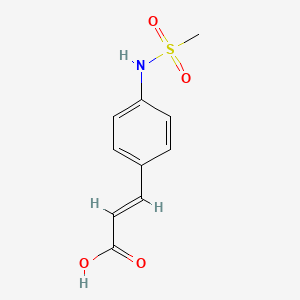
![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)
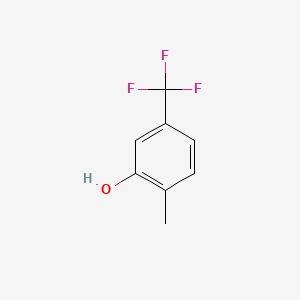
![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)
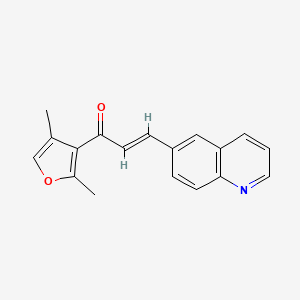
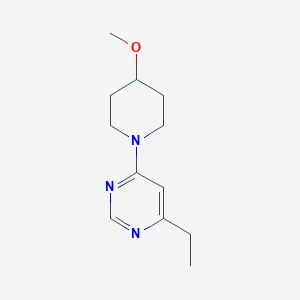

![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)
